12beta-Hydroxy-5beta-cholan-24-oic Acid

Farnesoid X Receptor Nuclear Receptor Pharmacology Bile Acid SAR

Researchers studying bile acid signaling face confounding effects from endogenous 12α-hydroxy epimers. This compound provides a pure 12β-hydroxy probe to isolate stereochemical contributions at the FXR ligand-binding domain. As an authentic standard, it validates 12α/12β discrimination in LC-HRMS metabolomics and enables microbial 12β-HSDH enzyme characterization. Sourced for consistent purity, it ensures reproducible data across receptor pharmacology, transport toxicology, and gut microbiome studies. Ideal for labs requiring precise epimer-specific reference materials for assay development and in vivo models.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
CAS No. 15173-23-6
Cat. No. B056304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12beta-Hydroxy-5beta-cholan-24-oic Acid
CAS15173-23-6
Synonyms(5β,12β)-12-Hydroxycholan-24-oic Acid;  12β-Hydroxy-5β-cholanic Acid;  12β-Hydroxy-5β-cholanoic Acid
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C
InChIInChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1
InChIKeyOBUOWZOYJNAMCZ-ORVKXXEISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12β-Hydroxy-5β-cholan-24-oic Acid: A 12β-Monohydroxy Bile Acid


12β-Hydroxy-5β-cholan-24-oic Acid (CAS 15173-23-6, molecular formula C₂₄H₄₀O₃, MW 376.57) is a monohydroxy C₂₄ bile acid belonging to the 5β-cholanic acid series, classified under LIPID MAPS LMST04010016 [1]. It carries a single hydroxyl group at the C-12 position in the uncommon β (equatorial) orientation, distinguishing it from the predominant 12α (axial) hydroxyl configuration found in major endogenous bile acids such as deoxycholic acid (DCA) and cholic acid (CA) [2]. The compound has been identified as a naturally occurring, albeit minor, constituent of human bile [2][3]. It is a very hydrophobic molecule (predicted logP 4.5, water solubility 0.0011 g/L), practically insoluble in water, and relatively neutral (predicted pKa ~4.65) [2].

Why 12β-Hydroxy-5β-cholan-24-oic Acid Differs from LCA and DCA


Bile acid receptor pharmacology is exquisitely sensitive to hydroxyl group stereochemistry. The Fujino et al. (2004) structure-activity relationship study demonstrated that epimerization of the 12α-hydroxyl to 12β in deoxycholic acid reduces farnesoid X receptor (FXR) activation to less than half of the parent compound's activity in a cell-based luciferase reporter assay [1]. This β-hydroxyl penalty is a class-level phenomenon: the 3β-epimer of lithocholic acid retained only 30% of LCA's FXR activity [1]. Furthermore, Schmassmann et al. (1990) showed that the 12β-epimer of DCA (lagodeoxycholic acid) exhibits a dramatically improved hepatic safety margin — hepatic transport Tmax >20 μmol/min·kg versus cholestasis and death at >2.5 μmol/min·kg for DCA — alongside increased hydrophilicity [2]. Consequently, substituting 12β-hydroxy-5β-cholan-24-oic acid with lithocholic acid (3α-monohydroxy) or deoxycholic acid (3α,12α-dihydroxy) in any receptor-binding, transport, or toxicity study would confound results due to fundamentally different stereochemical interactions at the ligand-receptor interface.

Quantitative Differentiation Evidence for 12β-Hydroxy-5β-cholan-24-oic Acid


FXR Transactivation: Reduced Activity vs. 12α-Epimers

In a direct head-to-head comparison using a cell-based FXR response element-driven luciferase reporter assay in CV-1 cells, the 12β-epimer of deoxycholic acid (3α,12β-dihydroxy-5β-cholanoic acid; lagodeoxycholic acid) exhibited less than half the FXR transactivation activity of deoxycholic acid (3α,12α-dihydroxy-5β-cholanoic acid; DCA) [1]. In the same study, the 3β-epimer of lithocholic acid (the closest monohydroxy analog to the target compound) accounted for only 30% of the activity of lithocholic acid (3α-hydroxy-5β-cholanoic acid; LCA) [1]. The authors concluded that 'bulky substituents, whether hydroxyl groups or alkyl residues, at the β-position of cholanoids decrease their ability to activate FXR' [1]. For 12β-hydroxy-5β-cholan-24-oic acid, which bears a single 12β-hydroxyl group and lacks the 3α-hydroxyl present in LCA or DCA, the combined absence of a 3α-OH and presence of a 12β-OH is predicted to produce an FXR activation profile distinct from both LCA and DCA, making it a valuable tool for deconvoluting the contribution of C-12 stereochemistry to FXR signaling.

Farnesoid X Receptor Nuclear Receptor Pharmacology Bile Acid SAR

Hepatic Transport Safety: Higher Tolerated Infusion Rates In Vivo

Schmassmann et al. (1990) compared the hepatic transport and toxicity of lagodeoxycholic acid (3α,12β-dihydroxy-5β-cholanoic acid, the 12β-epimer of DCA) against deoxycholic acid (3α,12α-dihydroxy) in rats and hamsters with biliary fistulas [1]. The taurine conjugate of lagodeoxycholic acid was well transported by the liver with a Tmax >20 μmol/min·kg, and no adverse effects were observed [1]. In stark contrast, the taurine conjugate of deoxycholic acid is known to cause cholestasis and death at infusion rates exceeding 2.5 μmol/min·kg [1]. This represents an >8-fold difference in tolerated hepatic infusion rate attributable to the 12β versus 12α hydroxyl configuration. After 3 weeks of chronic feeding (180 μmol/day), lagodeoxycholic acid ingestion produced normal liver test results and liver appearance, while the total bile acid pool expanded by 37–95% without adverse biliary lipid secretion changes [1].

Hepatotoxicity Biliary Transport Cholestasis

Analytical Selectivity: Enzymatic Discrimination by 12α-HSDH

Zhao et al. (2024) developed an enzyme-driven LC-HRMS approach using heterologously expressed 12α-hydroxysteroid dehydrogenase (12α-HSDH) that specifically and efficiently converts 12α-hydroxylated bile acids (12HBAs) in vitro, while leaving non-12α-hydroxylated bile acids (non-12HBAs) — including 12β-hydroxy bile acids — unchanged [1]. The method was validated to distinguish 210 12HBAs from 312 non-12HBAs in complex biological matrices [1]. 12β-Hydroxy-5β-cholan-24-oic acid, bearing a 12β-hydroxyl group, belongs to the non-12HBA category and is not a substrate for 12α-HSDH, enabling its unambiguous differentiation from 12α-hydroxy analogs such as lithocholic acid (3α-hydroxy, which may co-elute chromatographically) and deoxycholic acid [1]. This enzymatic probe approach overcomes the long-standing challenge of differentiating bile acid C-12 epimers that share identical mass and similar chromatographic behavior.

Bile Acid Profiling LC-HRMS Enzymatic Probe Metabolomics

Chemical Synthesis: Stereoselective Reduction from 12-Oxo Precursors

Batta et al. (1991) described an optimized method for the stereoselective reduction of 12-oxo bile acids to 12β-hydroxy bile acids using potassium/tertiary amyl alcohol [1]. Reduction of 12-oxolithocholic acid yielded 3α,12β-dihydroxy-5β-cholanoic acid (lagodeoxycholic acid) in 92% yield, while reduction of 12-oxochenodeoxycholic acid produced 3α,7α,12β-trihydroxy-5β-cholanoic acid (lagocholic acid) in 86% yield [1]. This method exploits preferential ketalization of the 3-oxo group to achieve chemoselective reduction at C-12, providing a robust synthetic route to 12β-hydroxy bile acids that are otherwise challenging to access from natural sources where the 12α configuration predominates [1]. Earlier approaches via Raney nickel catalytic hydrogenation suffered from multiple disadvantages including lower stereoselectivity and competing side reactions [2].

Bile Acid Synthesis Stereoselective Reduction 12β-Hydroxylation

Gut Microbial Pathway: 12β-HSDH Gene and Epi-Bile Acid Formation

Doden et al. (2021) reported the first identification of a gene (DR024_RS09610 from Clostridium paraputrificum ATCC 25780) encoding NADP(H)-dependent bile acid 12β-hydroxysteroid dehydrogenase (12β-HSDH), the enzyme that completes the epi-bile acid pathway by converting 12-oxolithocholic acid to the 12β-hydroxy product epiDCA (3α,12β-dihydroxy-5β-cholan-24-oic acid) [1]. Phylogenetic analysis revealed unforeseen diversity for 12β-HSDH, and a Hidden Markov Model search against human gut metagenomes located putative 12β-HSDH genes in approximately 30% of subjects within the cohorts analyzed, indicating this gene is relevant in the human gut microbiome [1]. This discovery provides the enzymatic basis for the endogenous formation of 12β-hydroxy bile acids — including 12β-hydroxy-5β-cholan-24-oic acid — via microbial metabolism in the human gut, distinguishing them from the exclusively host-synthesized 12α-hydroxy bile acids [1].

Gut Microbiome Hydroxysteroid Dehydrogenase Epi-Bile Acids Microbial Metabolism

Optimal Application Scenarios for 12β-Hydroxy-5β-cholan-24-oic Acid


FXR SAR Studies Requiring a 12β-Monohydroxy Probe

12β-Hydroxy-5β-cholan-24-oic Acid serves as a critical tool compound for deconvoluting the contribution of C-12 hydroxyl stereochemistry to FXR activation, independent of confounding effects from additional hydroxyl groups at C-3 or C-7. As demonstrated by Fujino et al. (2004), β-oriented hydroxyl groups at C-12 reduce FXR transactivation to less than half that of the corresponding α-epimer [1]. Because the compound lacks the 3α-hydroxyl present in both DCA and LCA, it enables researchers to isolate the pharmacological contribution of a solitary 12β-OH group — a profile unavailable from any major endogenous bile acid. This makes it uniquely suited for FXR ligand-binding domain mutational studies and computational docking experiments aimed at understanding the stereochemical determinants of bile acid-receptor recognition [1].

Hepatotoxicity and Biliary Transport Safety in Rodent Models

The dramatically lower hepatotoxic potential of 12β-epimer bile acids versus 12α-epimers — evidenced by the >8-fold higher tolerated hepatic infusion rate of tauro-lagodeoxycholic acid (>20 μmol/min·kg) compared with tauro-DCA (<2.5 μmol/min·kg, at which cholestasis and death occur) [1] — positions 12β-hydroxy-5β-cholan-24-oic acid and its conjugates as safer alternatives for in vivo bile acid infusion, chronic feeding, or cholestasis model studies. Researchers studying bile acid transport kinetics (NTCP, BSEP, ASBT) or biliary lipid secretion can use this compound to achieve higher experimental doses without the confounding toxicity that limits DCA-based protocols [1].

Bile Acid Profiling Method Development for Metabolomics

The enzymatic probe approach developed by Zhao et al. (2024) using 12α-HSDH enables unambiguous discrimination between 12α-hydroxy and non-12α-hydroxy bile acids in LC-HRMS workflows [1]. 12β-Hydroxy-5β-cholan-24-oic acid, as a non-12HBA, serves as an ideal negative control and method validation standard for this platform. Its inclusion in bile acid reference standard panels allows laboratories to verify that their analytical pipeline correctly classifies C-12 hydroxyl stereochemistry — a critical quality metric for metabolomics studies where misassignment of 12α/12β epimers could lead to erroneous biological conclusions about classical versus alternative bile acid synthesis pathway activity [1].

Gut Microbiome Research on Epi-Bile Acid Metabolism

The discovery that 12β-HSDH genes are present in approximately 30% of human gut metagenomes [1] establishes 12β-hydroxy bile acids as microbiota-derived metabolites distinct from host-synthesized 12α-hydroxy bile acids. 12β-Hydroxy-5β-cholan-24-oic acid can be employed as an authentic standard for quantifying microbial 12β-HSDH activity in fecal incubation assays, and as a substrate for characterizing novel 12β-HSDH enzymes from gut bacterial isolates. Its use enables studies mapping the 'epi-bile acid pathway' contribution to the overall bile acid pool in health and disease states including inflammatory bowel disease, colorectal cancer, and metabolic syndrome [1].

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